molecular formula C20H21N3O4S B3893799 N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide

N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide

Cat. No. B3893799
M. Wt: 399.5 g/mol
InChI Key: GIBNOUBEGJIPBX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a thiophene ring, and a carboxamide group . The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . The thiophene ring is a five-membered ring containing one sulfur atom . The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The isoxazole ring could be formed via a [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . The thiophene ring could be synthesized through various methods, including condensation reactions like the Gewald reaction . The carboxamide group could be introduced in a later step, possibly through a reaction with an appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and thiophene rings are likely to be planar due to the conjugated pi system, while the carboxamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The isoxazole ring could undergo reactions at the nitrogen or oxygen atoms, while the thiophene ring could undergo electrophilic substitution reactions . The carboxamide group could participate in reactions involving the carbonyl or amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could result in a relatively high molecular weight . The compound is likely to be solid at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of the isoxazole and thiophene rings, it could potentially have a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Safety and Hazards

As with any chemical compound, safety and hazards would need to be evaluated carefully. Based on the structure, there could be potential risks associated with handling this compound, and appropriate safety precautions should be taken .

Future Directions

Given the potential biological activities of this compound, future research could focus on exploring its potential uses in medicine. This could involve further studies to understand its mechanism of action, as well as preclinical and clinical trials to evaluate its efficacy and safety .

properties

IUPAC Name

N-[1-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methylamino]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-20(2,22-18(24)17-8-5-9-28-17)19(25)21-12-15-11-16(23-27-15)13-6-4-7-14(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBNOUBEGJIPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=NO1)C2=CC(=CC=C2)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide
Reactant of Route 4
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide
Reactant of Route 5
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide
Reactant of Route 6
N-[2-({[3-(3-methoxyphenyl)isoxazol-5-yl]methyl}amino)-1,1-dimethyl-2-oxoethyl]thiophene-2-carboxamide

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